![molecular formula C10H21NO B13186014 1-[1-(Aminomethyl)-2-methylcyclopentyl]propan-1-ol](/img/structure/B13186014.png)
1-[1-(Aminomethyl)-2-methylcyclopentyl]propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Aminomethyl)-2-methylcyclopentyl]propan-1-ol typically involves the reaction of 2-methylcyclopentanone with formaldehyde and ammonium chloride, followed by reduction with sodium borohydride. The reaction conditions include maintaining a temperature of around 0-5°C during the addition of reagents and then allowing the reaction mixture to warm to room temperature .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yield. The use of catalysts such as palladium on carbon can also enhance the efficiency of the reduction step .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[1-(Aminomethyl)-2-methylcyclopentyl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Thionyl chloride or phosphorus tribromide at low temperatures.
Major Products Formed:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
1-[1-(Aminomethyl)-2-methylcyclopentyl]propan-1-ol is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Potential use in the development of pharmaceuticals targeting specific receptors or enzymes.
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins
Mécanisme D'action
The mechanism of action of 1-[1-(Aminomethyl)-2-methylcyclopentyl]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include modulation of enzyme activity, alteration of receptor binding, or changes in cellular signaling pathways .
Comparaison Avec Des Composés Similaires
1-Propanol: A primary alcohol with similar chemical properties but lacks the cyclopentyl and aminomethyl groups.
2-Amino-2-methyl-1-propanol: Another compound with an amino and hydroxyl group but with a different structural arrangement.
Uniqueness: 1-[1-(Aminomethyl)-2-methylcyclopentyl]propan-1-ol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the cyclopentyl ring and the aminomethyl group allows for specific interactions with molecular targets, making it valuable in specialized applications .
Propriétés
Formule moléculaire |
C10H21NO |
|---|---|
Poids moléculaire |
171.28 g/mol |
Nom IUPAC |
1-[1-(aminomethyl)-2-methylcyclopentyl]propan-1-ol |
InChI |
InChI=1S/C10H21NO/c1-3-9(12)10(7-11)6-4-5-8(10)2/h8-9,12H,3-7,11H2,1-2H3 |
Clé InChI |
BIPAQKXIYXAXGH-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1(CCCC1C)CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


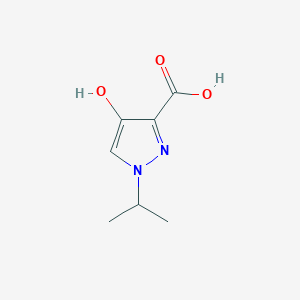
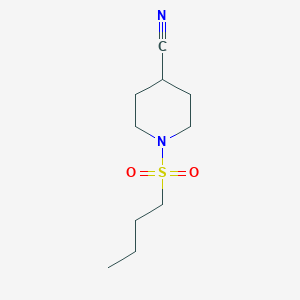
![Ethyl [(4-ethynylphenyl)carbamoyl]formate](/img/structure/B13185942.png)

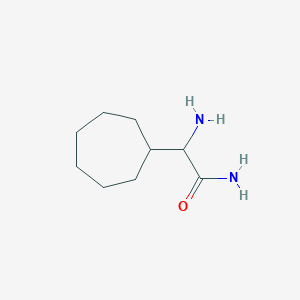
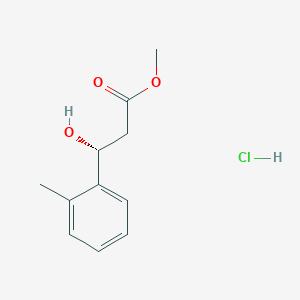
![tert-Butyl 4-[5-(1-aminoethyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate](/img/structure/B13185977.png)
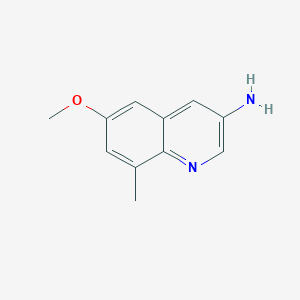
![2-Methyl-7-(propan-2-yl)-4H,6H-[1,3]diazino[4,5-d]pyrimidine-4-thione](/img/structure/B13185997.png)
![7-Chlorothieno[2,3-c]pyridine-4-carbothioamide](/img/structure/B13186009.png)
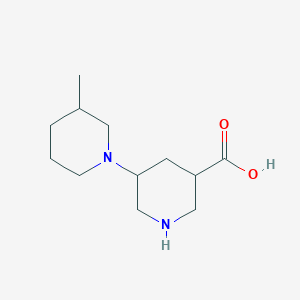
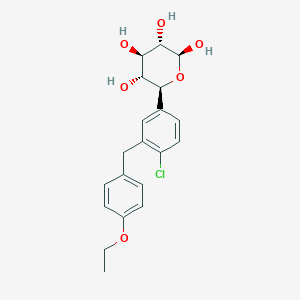
![2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-amine](/img/structure/B13186032.png)
![5-Bromothieno[2,3-B]pyridine-2-carbaldehyde](/img/structure/B13186039.png)
